2,5-Dibenzylidenecyclopentan-1-one
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Overview
Description
2,5-Dibenzylidenecyclopentan-1-one is an organic compound with the molecular formula C19H16O It is a derivative of cyclopentanone, featuring two benzylidene groups attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibenzylidenecyclopentan-1-one typically involves the aldol condensation reaction between cyclopentanone and benzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The general reaction scheme is as follows:
Cyclopentanone+2Benzaldehyde→this compound+2Water
The reaction mixture is usually heated to around 60-80°C for several hours until the desired product is formed. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-base catalysts, such as potassium fluoride impregnated on alumina, has also been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibenzylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of cyclopentanone derivatives with reduced benzylidene groups.
Substitution: The benzylidene groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclopentanone derivatives.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibenzylidenecyclopentan-1-one involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell wall and membrane integrity of fungal cells, leading to cell death. The compound may also interact with specific enzymes and proteins, inhibiting their function and thereby exerting its biological effects .
Comparison with Similar Compounds
2,5-Dibenzylidenecyclopentan-1-one can be compared with other similar compounds, such as:
2,5-Dibenzylidenecyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2,5-Dibenzylidenecyclopentanone: A closely related compound with slight variations in the positioning of the benzylidene groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,5-dibenzylidenecyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTOCKKPVXJIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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